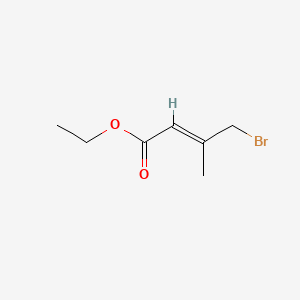

Ethyl-4-bromo-3-methylbut-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPWHZOYUGYXFA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Bromo 3 Methylbut 2 Enoate

Isolation and Purification

The initial workup of the reaction mixture involves washing the combined organic phases with aqueous solutions, such as saturated sodium sulfite (B76179) and brine, to remove any unreacted reagents or water-soluble byproducts. researchgate.net The organic layer is then dried using an agent like magnesium sulfate (B86663) (MgSO₄) before the solvent is removed under reduced pressure. researchgate.net

Vacuum distillation is a key technique for isolating ethyl-4-bromo-3-methylbut-2-enoate (B21969) from the crude reaction product. researchgate.net This method is suitable for separating compounds that are thermally sensitive or have high boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition. For this compound, the compound is successfully distilled at a temperature range of 84-86 °C under a vacuum of 3.6 mbar. researchgate.net

High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for determining the purity of the synthesized this compound. researchgate.net A specific method found in the literature involves using a LiChrocart column with a C18-RP (5 µm) stationary phase. researchgate.net The mobile phase consists of a gradient elution, starting with a 60:40 mixture of acetonitrile (B52724) and water and transitioning to 100% acetonitrile over 12 minutes. researchgate.net With a flow rate of 1 mL/min, the retention time for this compound is observed at 7 minutes, and this method has confirmed a purity of 96%. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the synthesized this compound.

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum, the α,β-unsaturated ester moiety gives rise to characteristic signals for the alkene proton in the deshielded region of approximately δ 5.8–6.5 ppm.

¹³C NMR: The carbon NMR spectrum shows a distinctive peak for the carbonyl carbon (C=O) of the ester group at around 165–170 ppm. The carbon atom bonded to the bromine (C-Br) is expected to resonate in the range of δ 35–45 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups within the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed around 1720 cm⁻¹. The carbon-bromine (C-Br) bond shows a characteristic stretch in the lower frequency region of the spectrum, generally between 550 cm⁻¹ and 650 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. This compound has a molecular weight of approximately 207.06 g/mol . nih.gov A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. youtube.com

Reactivity and Reaction Mechanisms of Ethyl 4 Bromo 3 Methylbut 2 Enoate

Organometallic Reactions of Ethyl-4-bromo-3-methylbut-2-enoate (B21969)

This compound is a versatile reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions facilitated by organometallic intermediates. Its reactivity is characterized by the presence of both an α,β-unsaturated ester and an allylic bromide, allowing for a range of transformations.

Reformatsky Reaction with Aldehydes and Ketones

The Reformatsky reaction is a key transformation involving this compound. This reaction typically employs metallic zinc to generate an organozinc reagent, or a "Reformatsky enolate," which then condenses with carbonyl compounds like aldehydes and ketones to form β-hydroxy esters. byjus.comwikipedia.org The organozinc intermediates derived from this bromoester are generally less reactive and less basic than corresponding Grignard or lithium reagents, which prevents undesired side reactions such as self-condensation or deprotonation. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is advantageous as it allows the nucleophilic addition to proceed even with sterically hindered ketones. byjus.com

The general mechanism involves the oxidative addition of zinc metal into the carbon-bromine bond of the ester. libretexts.org This initially formed organozinc compound can dimerize and rearrange to form zinc enolates. libretexts.org The carbonyl oxygen of an aldehyde or ketone then coordinates to the zinc, leading to a six-membered chair-like transition state. libretexts.org A subsequent rearrangement forms a new carbon-carbon bond, and upon acidic workup, the desired β-hydroxy ester is produced. libretexts.org

A notable characteristic of the Reformatsky reaction with vinylogous haloesters like this compound is the observed E/Z inversion of the double bond. Research on the closely related methyl ester, methyl 4-bromo-3-methylbut-2-enoate, has shown that both the Z- and E-isomers of the bromoester yield the same major product upon reaction with various aldehydes, including β-cyclocitral, benzaldehyde, and cyclohexenecarboxaldehyde. researchgate.netcapes.gov.br This convergence indicates a dynamic process where an E-to-Z isomerization occurs during the reaction. researchgate.netcapes.gov.br

The stereochemical outcome is influenced by the formation of a thermodynamically stable δ-lactone intermediate, which dictates the final geometry of the product after hydrolysis. researchgate.net This inversion phenomenon suggests that the geometry of the starting bromoester does not solely determine the stereochemistry of the final product, as the reaction proceeds through a common, stable intermediate.

In the Reformatsky reaction of this compound with aldehydes, the primary product formed is often a δ-lactone. researchgate.netcapes.gov.br This cyclic ester is the result of an intramolecular cyclization of the initial zinc alkoxide adduct. Studies involving the methyl analog with β-cyclocitral demonstrated that the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid was the main product. researchgate.netcapes.gov.br

Hydrolysis of the reaction mixture containing this δ-lactone intermediate leads to the corresponding β-hydroxy esters or, more specifically, the Z-2,E-4-acids as the main products upon workup. researchgate.net The formation and relative stability of this δ-lactone play a crucial role in directing the stereochemical course of the reaction, ultimately leading to the observed product distribution. researchgate.net

Wittig Reactions and Horner-Wadsworth-Emmons Reactions utilizing Derived Phosphonium (B103445) Salts and Phosphonate (B1237965) Esters

This compound serves as a precursor for reagents used in olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These methods are fundamental for the synthesis of alkenes from carbonyl compounds. The bromoester can be converted into the corresponding triphenylphosphonium salt for Wittig reactions or into a phosphonate ester for HWE reactions. researchgate.net

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.orgyoutube.com A significant practical advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal during product purification. wikipedia.orgyoutube.comorganic-chemistry.org

| Reaction | Phosphorus Reagent | Key Intermediate | Byproduct | Byproduct Solubility |

| Wittig | Triphenylphosphine | Phosphonium Ylide | Triphenylphosphine oxide | Often requires chromatography for removal |

| Horner-Wadsworth-Emmons | Trialkyl phosphite | Phosphonate Carbanion | Dialkylphosphate salt | Water-soluble, easily removed by extraction |

The conversion of the Z- and E-isomers of the bromoester (using the methyl analog as a reference) into the corresponding phosphonium salts proceeds stereospecifically, with retention of the double bond geometry. researchgate.net However, the subsequent Wittig reaction with aldehydes is not as straightforward. When the derived Z- and E-phosphonium salts react with benzaldehyde, the major product is the Z-2,Z-4 isomer, indicating a complex reaction pathway rather than simple retention of stereochemistry. researchgate.net

In the case of the related Horner-Wadsworth-Emmons reaction, the Z- and E-phosphonate esters are also formed stereospecifically from the corresponding bromo-esters. researchgate.net When these phosphonates are treated with a base to form the carbanion, rapid equilibration occurs, leading to a mixture that is richer in the Z-phosphonate. researchgate.net Despite this equilibration, the reaction with aldehydes predominantly yields the E-2,E-4 ester, suggesting that the reaction kinetics and thermodynamics favor the formation of the E-alkene product. researchgate.net

The phosphonium salts and phosphonate esters derived from this compound and its analogs are valuable building blocks for the synthesis of complex conjugated polyene systems. A significant application is in the synthesis of carotenoids. For instance, the synthesis of 9-cis-β-carotene has been achieved through a multi-step process where a key step involves a Wittig reaction. researchgate.net This synthesis utilized a C15-phosphonium salt derived from a related bromo-ester, which was then reacted with a C25-aldehyde to construct the full β-carotene backbone. researchgate.net

The Horner-Wadsworth-Emmons reaction is also widely employed for creating conjugated double bond systems with high E-selectivity, which is crucial for building the polyene chains found in molecules like retinoids and carotenoids. wikipedia.orgorganic-chemistry.org The ability to construct these extended π-systems makes reagents derived from this compound important in the synthesis of biologically active and industrially relevant compounds. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon bonds. These reactions typically involve the oxidative addition of the C-Br bond to a low-valent palladium species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

Suzuki Coupling:

The Suzuki coupling reaction, which utilizes organoboron reagents, has been successfully applied to analogs of this compound. For instance, a ligand-free Suzuki coupling protocol has been developed for the reaction of methyl (E)-4-bromobut-2-enoate with various arylboronic acids. fiveable.melibretexts.org This method provides access to a range of methyl 4-arylcrotonates in high to excellent yields under mild conditions. fiveable.melibretexts.org The reaction is typically catalyzed by palladium nanoparticles (Pd NPs) and proceeds efficiently without the need for phosphine (B1218219) ligands. fiveable.me While specific data for the ethyl ester is not extensively documented in the reviewed literature, similar reactivity is anticipated. The general conditions often involve a palladium source, such as palladium acetate (B1210297) (Pd(OAc)₂), and a base, like potassium carbonate (K₂CO₃), in a suitable solvent system. nih.govnih.gov

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.orgorganic-chemistry.org In the context of this compound, this reaction would typically involve its coupling with various alkenes to generate more complex unsaturated systems. The reaction generally proceeds with high trans-selectivity. organic-chemistry.org While specific examples detailing the Heck reaction of this compound are not prevalent in the surveyed literature, the general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgmdpi.comnih.govthieme-connect.com This reaction would allow for the introduction of an alkynyl moiety at the 4-position of the butenoate backbone. The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. libretexts.orgthieme-connect.com Although specific examples with this compound are scarce in the reviewed literature, the general applicability of the Sonogashira reaction to vinylic bromides suggests its feasibility. organic-chemistry.orglibretexts.orgmdpi.comnih.govthieme-connect.com

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki Coupling | Organoboron Reagents (e.g., Arylboronic acids) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | High yields, mild conditions, ligand-free options available for analogs. fiveable.melibretexts.orgnih.govnih.gov |

| Heck Reaction | Alkenes | Pd(0) catalyst, Base | Forms new C-C bonds with alkenes, typically with high trans-selectivity. libretexts.orgorganic-chemistry.orgnih.gov |

| Sonogashira Coupling | Terminal Alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Introduces alkynyl groups under mild conditions. organic-chemistry.orglibretexts.orgmdpi.comnih.govthieme-connect.com |

Radical Reactions of this compound

The allylic nature of the bromine atom in this compound makes it a suitable substrate for radical reactions. The weakness of the allylic C-Br bond facilitates its homolytic cleavage to generate a resonance-stabilized allylic radical.

The synthesis of this compound itself can be achieved through a radical mechanism. The reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), proceeds via an allylic bromination pathway. researchgate.net This reaction involves the abstraction of an allylic hydrogen by a bromine radical, forming a resonance-stabilized allylic radical, which then reacts with a bromine source to yield the product. youtube.comopenochem.orglibretexts.org

While the participation of this compound in its formation through a radical pathway is established, detailed research findings on its subsequent intermolecular or intramolecular radical reactions, such as radical additions to alkenes or cyclizations, are not extensively covered in the available literature. However, the presence of the reactive allylic bromide suggests its potential to participate in such transformations under appropriate radical-generating conditions.

Table 2: Radical Formation from this compound Precursor

| Precursor | Reagents | Conditions | Product | Reaction Type | Reference |

| Ethyl 3,3-dimethylacrylate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Reflux in CCl₄ | This compound | Allylic Bromination | researchgate.net |

Applications of Ethyl 4 Bromo 3 Methylbut 2 Enoate in Advanced Organic Synthesis

Building Block for Natural Product Synthesis

Natural products often possess complex molecular architectures that present significant challenges to synthetic chemists. Ethyl-4-bromo-3-methylbut-2-enoate (B21969) serves as a valuable starting material for the construction of these intricate structures, particularly those based on the isoprene (B109036) unit.

Precursor for Isoprenoid and Terpenoid Scaffolds

Isoprenoids and terpenoids are a vast class of natural products built from five-carbon isoprene units. This compound, with its five-carbon backbone (excluding the ethoxy group), functions as a synthetic equivalent of a functionalized isoprene unit. Its reactive handles—the bromine atom and the unsaturated ester—allow for sequential carbon-carbon bond formations, enabling the assembly of larger terpenoid skeletons. The inherent functionality of the butenoate moiety can be carried through the synthesis and modified at later stages to introduce further complexity. This strategy is exemplified in the synthesis of carotenoids, a prominent class of tetraterpenoids.

Synthesis of Retinoids and Carotenoids (e.g., 9-cis-β-carotene)

A notable application of this compound is its role as a key precursor in the multi-step synthesis of retinoids and carotenoids. researchgate.net A prominent example is the synthesis of 9-cis-β-carotene, a stereoisomer of β-carotene with significant biological and pharmaceutical interest. researchgate.net

The synthesis commences with a Reformatsky-type reaction between this compound and β-cyclocitral, mediated by zinc dust. This reaction forms a crucial lactone intermediate, which sets the stage for the construction of the polyene chain. The reaction to form this key intermediate is summarized below.

| Reactants | Reagents | Product | Yield |

| This compound, β-cyclocitral | Zinc dust, Tetrahydrofuran | Lactone intermediate | 55% |

This lactone is then subjected to a series of transformations, including reduction and subsequent reactions like the Wittig reaction, to elongate the carbon chain and ultimately afford the target 9-cis-β-carotene. researchgate.net The initial step highlights the utility of the bromo-ester in forming complex carbocyclic structures that are central to many natural products.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound are found in numerous biologically active molecules. Consequently, this compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, a structurally similar compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has been utilized as a synthon for the preparation of novel 1,4-benzoxazines and pyrrole-2-ones. researchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents.

The reactivity of the bromo-ester allows for its incorporation into more complex molecular frameworks. For example, it can be used to introduce the butenoate side chain onto an aromatic or heterocyclic ring system, which can then be cyclized to form the desired bioactive scaffold. This versatility makes it a valuable tool for generating libraries of compounds for drug discovery and agrochemical development.

Role in the Development of Specialty Chemicals and Materials

Beyond the realms of natural products and pharmaceuticals, this compound is a precursor for various specialty chemicals. Its carbon skeleton is found in certain fragrance compounds. For example, 3-methyl-but-2-en-1-ol, which can be considered a derivative of the core structure of this compound, is a component of some fragrant alcohols used in consumer products. googleapis.com This suggests the potential for this bromo-ester to be used in the synthesis of novel fragrance ingredients.

While its application as a monomer or building block in materials science is not as extensively documented, its bifunctional nature suggests potential utility in the synthesis of specialty polymers. The vinyl group could, in principle, participate in polymerization reactions, while the bromo-ester functionality could be used for post-polymerization modification, allowing for the creation of functional materials with tailored properties. However, specific examples of such applications are not widely reported in the current literature.

Computational and Theoretical Studies of Ethyl 4 Bromo 3 Methylbut 2 Enoate

Conformational Analysis and Isomeric Energetics

Ethyl-4-bromo-3-methylbut-2-enoate (B21969) is a molecule with significant conformational flexibility due to several rotatable single bonds and the presence of geometric isomerism around the carbon-carbon double bond. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and to determine their relative energies.

The most prominent feature of this compound is the existence of (E) and (Z) isomers, which arise from the arrangement of substituents around the C2=C3 double bond. Experimental evidence indicates that the compound often exists as a mixture of these isomers. acs.org Computational methods, particularly Density Functional Theory (DFT), are well-suited to quantify the energetic difference between these isomers. researchgate.net Calculations would typically be performed using a functional like B3LYP or mPW1PW91 with a basis set such as 6-31+G(d,p) to accurately model the electronic structure and geometry. nih.govnih.gov

Beyond E/Z isomerism, rotation around the C2-C(O), O-CH2, and C3-CH2Br single bonds gives rise to various rotamers for each geometric isomer. A systematic conformational search, followed by geometry optimization and frequency calculations for each unique conformer, allows for the determination of their relative stabilities (Gibbs free energy, ΔG). researchgate.net Such an analysis reveals the most likely shapes the molecule will adopt in solution, which is crucial for understanding its reactivity. For instance, the accessibility of the electrophilic centers can be highly dependent on the conformation.

The results of such a study would typically be presented in a table listing the relative energies of the most stable conformers for both the (E) and (Z) isomers.

Table 1: Hypothetical Relative Energies of this compound Isomers and Conformers Calculated at the B3LYP/6-31+G(d,p) Level of Theory

| Isomer | Conformer | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|---|

| (E) | E-1 (Global Minimum) | 0.00 | 0.00 | 75.2 |

| (E) | E-2 | 0.85 | 0.90 | 15.5 |

| (Z) | Z-1 | 1.20 | 1.15 | 8.1 |

| (Z) | Z-2 | 2.10 | 2.25 | 1.2 |

This table is illustrative and presents the type of data expected from a computational conformational analysis. The values are based on typical energy differences found in similar molecules.

Quantum Chemical Calculations of Reactivity and Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surface (PES) of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. researchgate.net For this compound, this is particularly useful for predicting its behavior in various synthetic transformations, such as nucleophilic substitution at the allylic carbon or conjugate addition.

Methods like DFT can be used to model the reaction pathways. researchgate.net For example, in a reaction with a nucleophile, calculations can determine the activation energy for direct (SN2) substitution at the C4 position versus a conjugate (Michael-type) addition at the C2 position. libretexts.org The geometry of the transition state for each pathway can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. researchgate.netnih.gov Comparing the calculated activation energies (ΔG‡) reveals the kinetically favored reaction pathway.

Furthermore, these calculations can elucidate the stereoselectivity of reactions. By modeling the attack of a nucleophile on different conformers of the (E) and (Z) isomers, it is possible to predict which diastereomeric product will be favored, providing a theoretical basis for experimental observations. Studies on analogous systems, such as the bromination of alkenes or reactions of other allylic bromides, have successfully used ab initio and DFT methods to determine reaction mechanisms and activation energies. researchgate.netnih.gov

Table 2: Representative Calculated Activation Energies for Plausible Reactions of this compound

| Reaction Type | Attacking Species | Reaction Site | Calculated Method | Hypothetical Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|---|

| SN2 Substitution | CN- | C4 (CH2Br) | DFT (B3LYP) | 18.5 |

| SN2' Substitution | CN- | C2 | DFT (B3LYP) | 24.0 |

| Conjugate Addition | R2CuLi | C2 | DFT (B3LYP) | 15.2 |

| Radical Abstraction | Br• | C4-H | CBS-QB3 | 8.9 |

This table provides hypothetical activation energies for illustrative purposes, based on computational studies of similar reaction types. ugent.be The values demonstrate how theory can distinguish between competing pathways.

Molecular Dynamics Simulations to Elucidate Reaction Pathways

While quantum chemical calculations investigate static points on the potential energy surface, molecular dynamics (MD) simulations provide a time-dependent view of chemical reactions. acs.org By simulating the trajectories of atoms over time, MD can reveal the detailed mechanisms, kinetics, and product branching ratios of reactions involving this compound.

For such simulations, an accurate potential energy surface is required, which can be generated "on-the-fly" using ab initio MD (AIMD) or by fitting quantum chemical energy calculations to an analytical function. acs.org Classical trajectories are then propagated on this surface to simulate the reaction dynamics.

An MD study could, for instance, simulate the reaction of the compound with a nucleophile in an explicit solvent environment. This would allow for the study of solvent effects on the reaction mechanism and rate, providing a more realistic model than gas-phase calculations. Furthermore, MD simulations are powerful for exploring reactions under non-equilibrium conditions or for studying the fate of vibrationally excited intermediates. A study on the dissociation dynamics of the related vinyl bromide molecule used such trajectory methods to compute decomposition rate coefficients and product branching ratios, demonstrating the power of this approach. acs.org

Structure-Activity Relationship (SAR) Studies in Synthetic Applications

Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features to its reactivity or activity. While often used in drug discovery, the principles of SAR are equally applicable to understanding how changes in a reagent's structure affect its performance in a synthetic context. nih.gov For this compound, computational SAR studies can be designed to predict how modifications to its structure would influence its utility as a synthetic building block.

A computational SAR study would involve creating a virtual library of analogues by, for example, changing the ester group (e.g., methyl, tert-butyl) or the substituents on the double bond. For each analogue, a set of quantum chemical descriptors would be calculated. researchgate.net These descriptors can include:

Electronic Properties: Partial atomic charges, dipole moment, and molecular electrostatic potential (MEP) to identify electrophilic/nucleophilic sites.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy, in particular, can correlate with the reactivity towards nucleophiles. researchgate.net

Steric Descriptors: Molecular volume or specific steric parameters to quantify the bulkiness around the reactive sites.

These calculated descriptors can then be correlated with experimentally observed outcomes, such as reaction yield or stereoselectivity in a specific transformation (e.g., a Wittig or Michael addition reaction). researchgate.netorganic-chemistry.org This allows for the development of a predictive model that can guide the choice of reagent for a desired synthetic outcome, potentially accelerating the optimization of reaction conditions.

Table 3: Hypothetical Computational SAR Data for Analogues in a Nucleophilic Substitution

| Analogue (R in -COOR) | LUMO Energy (eV) | Charge on C4 | Predicted Relative Reactivity | Experimental Yield (%) |

|---|---|---|---|---|

| -CH3 | -1.55 | +0.08 | High | 92 |

| -CH2CH3 (Ethyl) | -1.52 | +0.07 | Medium-High | 88 |

| -C(CH3)3 | -1.48 | +0.06 | Medium | 75 |

| -CH2CF3 | -1.89 | +0.12 | Very High | 98 |

This illustrative table shows how calculated quantum chemical descriptors could be correlated with experimental data to build a predictive SAR model for synthetic applications.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Ethyl-4-bromo-3-methylbut-2-enoate (B21969). Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. This accuracy allows for the determination of a unique elemental composition, distinguishing the target compound from other molecules with the same nominal mass.

For this compound, with the molecular formula C₇H₁₁BrO₂, HRMS provides an experimentally determined accurate mass that can be compared against a theoretically calculated value. The presence of bromine is particularly notable, as its two major isotopes (⁷⁹Br and ⁸¹Br) have a nearly 1:1 natural abundance, resulting in a characteristic isotopic pattern (M and M+2 peaks of similar intensity) that further confirms the presence of a single bromine atom in the molecule. The computed monoisotopic mass for this compound is 205.99424 Da. nih.govnih.gov

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BrO₂ |

| Calculated Exact Mass | 205.99424 Da nih.govnih.gov |

This technique is crucial for confirming the successful synthesis of the target compound and for identifying it in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of this compound, including its connectivity and stereochemistry (E/Z isomerism). Both ¹H and ¹³C NMR provide distinct information.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, the expected signals would be:

A triplet and a quartet in the upfield region, characteristic of the ethyl ester group (-OCH₂CH₃).

A singlet for the vinyl proton (-C=CH-). Its chemical shift would be indicative of its position on the double bond.

A singlet for the methyl group attached to the double bond (-C(CH₃)=).

A singlet for the bromomethyl protons (-CH₂Br). The chemical shift of these protons would be significantly downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:

A signal for the ester carbonyl carbon (C=O), typically found far downfield.

Two signals for the vinylic carbons (C=C).

Signals corresponding to the ethyl group carbons (-OCH₂ and -CH₃).

A signal for the methyl carbon attached to the double bond.

A signal for the bromomethyl carbon (-CH₂Br), shifted downfield by the bromine atom.

The specific chemical shifts of the vinylic proton and the carbons of the double bond are instrumental in assigning the correct stereoisomer (E or Z). While spectral data are reported to be consistent with literature, specific detailed assignments require access to the cited literature. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and its complementary technique, Raman spectroscopy, are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Another key absorption would be from the carbon-carbon double bond (C=C) stretch. Other significant bands include C-O stretching for the ester linkage and C-H stretching and bending vibrations for the alkyl portions of the molecule. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers. For a structurally similar compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, characteristic IR absorptions were observed at 1675 cm⁻¹ and 1630 cm⁻¹, likely corresponding to the C=O and C=C stretching vibrations, respectively. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C double bond stretch would be expected to produce a strong signal. The C-Br bond also typically gives a noticeable Raman signal. This makes Raman a useful confirmatory tool alongside IR for functional group analysis. youtube.com

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Bond Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O stretch | 1750-1735 |

| Alkene | C=C stretch | 1680-1620 |

| Ester C-O | C-O stretch | 1300-1000 |

Chromatographic Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, as well as for quantifying its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer, is highly effective for purity analysis. A research study details a specific HPLC method for this compound using a C18 reverse-phase column. researchgate.net The analysis showed a retention time of 7 minutes and confirmed a purity of 96%. researchgate.net The use of a mass spectrometer as a detector (LC-MS) would further allow for the confident identification of the main peak as the target compound and the characterization of any impurities present in the mixture.

Table 3: Reported HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | LiChrocart C18-RP (5 µm) researchgate.net |

| Mobile Phase | Gradient elution from CH₃CN/H₂O (60:40) to 100% CH₃CN researchgate.net |

| Elution Time | 12 minutes researchgate.net |

| Flow Rate | 1 mL/min researchgate.net |

| Retention Time | 7 minutes researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is also well-suited for analysis by GC-MS. nih.gov This technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column. The coupled mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that acts as a molecular fingerprint, allowing for positive identification. GC-MS is particularly useful for separating the E and Z isomers if they have slightly different boiling points and for detecting volatile impurities that might be present after synthesis. ijraset.comgcms.cz

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. However, this technique requires a well-ordered single crystal.

This compound is described as a colorless to pale yellow oil, meaning it is not in a crystalline state at room temperature. researchgate.netpharmaffiliates.com Therefore, X-ray crystallography cannot be directly performed on the compound itself.

However, if a solid, crystalline derivative of this compound were to be synthesized, X-ray crystallography would be an invaluable tool. It could be used to unequivocally establish the stereochemistry (E/Z configuration) of the double bond and determine the precise conformation of the molecule in the crystal lattice. This information is crucial for understanding structure-activity relationships, especially if the compound is used as an intermediate in the synthesis of complex stereospecific molecules. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of Ethyl-4-bromo-3-methylbut-2-enoate (B21969) often involves the use of N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride, with radical initiators such as AIBN. researchgate.net While effective, these methods raise environmental and safety concerns due to the toxicity of the reagents and solvents. Future research is increasingly focused on developing greener and more sustainable synthetic protocols.

Key areas of development include:

Eco-friendly Brominating Agents: Research is moving towards the use of more environmentally friendly brominating reagents. An example is the use of a bromide:bromate mixture prepared from alkaline intermediates of bromine recovery processes, which generates hypobromous acid (HOBr) in situ as the reactive species. rsc.org This approach avoids the direct handling of liquid bromine and can be more cost-effective.

Greener Solvents: The replacement of hazardous solvents is a cornerstone of green chemistry. claremont.edu Efforts are being made to substitute solvents like carbon tetrachloride with more benign alternatives such as methyl or ethyl acetate (B1210297), or diethyl carbonate. claremont.edu

Alternative Activation Methods: The use of intense visible light as a substitute for chemical radical initiators like AIBN is a promising avenue. claremont.edu Additionally, electrochemical methods for the α′-bromination of α,β-unsaturated ketones have been reported, suggesting a potential pathway for the synthesis of related bromo-enoates with reduced chemical waste. rsc.org

Exploration of Novel Catalytic Transformations utilizing this compound

The unique structure of this compound makes it an ideal substrate for a variety of catalytic transformations, enabling the synthesis of diverse and complex molecules.

Future research in this area is likely to focus on:

Asymmetric Catalysis: The development of catalytic enantioselective reactions is a major goal in modern organic synthesis. For instance, Lewis base-controlled enantioselective bromochlorination of enones has been demonstrated using organocatalysts. acs.org Similar strategies could be adapted for this compound to introduce chirality and synthesize optically active derivatives.

Cross-Coupling Reactions: As a halide, the bromine atom in this compound can participate in various cross-coupling reactions. Palladium-catalyzed reactions, for example, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Future work could explore novel palladium, nickel, or copper-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 4-position.

Dual Catalysis Systems: The combination of two different catalytic cycles in a single pot can lead to highly efficient and selective transformations. For instance, the combination of an iridium(III)-catalyzed isomerization of an allylic alcohol with an electrophilic bromination has been used to synthesize α-bromocarbonyl compounds. diva-portal.org Similar dual catalytic systems could be designed to utilize both the double bond and the bromo-group of this compound in a sequential or cascade manner.

These novel catalytic methods will expand the synthetic utility of this compound, providing access to a wider range of functionalized molecules with high levels of control over stereochemistry and regioselectivity.

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle hazardous reagents and intermediates more effectively. claremont.educhimia.ch The application of these technologies to reactions involving this compound is a promising area for future research.

Potential applications include:

Safer Synthesis: The synthesis of this compound itself can be made safer by using flow reactors, which minimize the accumulation of potentially unstable intermediates and allow for better temperature control.

Improved Reaction Control: The precise control over reaction parameters in microreactors can lead to higher yields and selectivities in transformations involving this compound. This is particularly relevant for highly exothermic or fast reactions.

The adoption of flow chemistry and microreactor technology will not only improve the synthesis of this compound but also facilitate its use in multi-step sequences for the efficient production of fine chemicals and pharmaceutical intermediates.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of predicting reaction outcomes, optimizing reaction conditions, and even discovering novel reactions. rsc.orgresearchgate.net The integration of these computational methods with the chemistry of this compound holds significant potential.

Key research directions include:

Predicting Reactivity: Machine learning models can be trained to predict the reactivity of halogenated organic compounds. nih.gov Such models could be used to predict the outcome of reactions involving this compound with various nucleophiles and under different catalytic conditions, thus accelerating the discovery of new transformations.

Reaction Optimization: AI algorithms can be employed to optimize reaction conditions for the synthesis and subsequent transformations of this compound. ijcce.ac.irijcce.ac.irresearchgate.net By analyzing large datasets of experimental results, ML models can identify the optimal parameters (e.g., temperature, solvent, catalyst) to maximize yield and selectivity. acs.org

De Novo Design: Generative models in AI can be used to design novel molecules with desired properties. By using this compound as a starting scaffold, these models could propose new derivatives with potentially interesting biological activities.

The synergy between AI/ML and experimental chemistry will enable a more rational and efficient exploration of the chemical space around this compound, leading to the faster development of new synthetic methods and functional molecules.

Investigation of Biological Activities of Derived Compounds

The structural motifs present in this compound are found in various biologically active natural products and synthetic compounds. Therefore, the synthesis and biological evaluation of its derivatives represent a promising avenue for drug discovery.

Future research will likely focus on:

Antimicrobial and Antifungal Agents: Brominated compounds have shown a wide range of biological activities, including antimicrobial properties. chimia.ch Derivatives of this compound could be synthesized and screened for their activity against various bacterial and fungal strains.

Anticancer Agents: The α,β-unsaturated ester moiety is a known Michael acceptor and can react with biological nucleophiles, a mechanism of action for some anticancer drugs. The biological activity of new derivatives of betulonic acid containing 1,2,3-triazole fragments have been investigated, showing cytotoxic activity against cancer cell lines. nih.gov Similarly, derivatives of this compound could be designed to target specific pathways involved in cancer progression.

Enzyme Inhibitors: The reactivity of the molecule makes it a potential candidate for designing covalent inhibitors of enzymes. By modifying the substituents on the butenoate backbone, it may be possible to achieve selective inhibition of specific enzymes implicated in disease.

The exploration of the biological activities of compounds derived from this compound could lead to the discovery of new therapeutic agents for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl-4-bromo-3-methylbut-2-enoate, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : this compound can be synthesized via bromination of ethyl-3-methylbut-2-enoate using brominating agents (e.g., NBS or HBr with peroxides). Optimization involves controlling temperature (0–5°C to prevent thermal decomposition) and stoichiometry (1:1 molar ratio of alkene to bromine source). Gas chromatography (GC) or HPLC is recommended for monitoring reaction progress and quantifying byproducts like diastereomers or elimination products .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The α,β-unsaturated ester moiety exhibits characteristic deshielded protons (δ 5.8–6.5 ppm for the alkene protons). The bromine substituent induces splitting patterns in adjacent methyl groups.

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, while the brominated carbon resonates at ~35–45 ppm.

- IR : Strong C=O stretching (~1720 cm⁻¹) and C-Br stretches (~550–650 cm⁻¹).

Purity can be validated via melting point consistency and chromatographic retention times .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodological Answer : The compound is lipophilic, with solubility in organic solvents (e.g., dichloromethane, THF) but limited aqueous solubility. Stability is pH-sensitive; avoid prolonged exposure to bases (risk of ester hydrolysis) or light (bromine dissociation). Store under inert gas (N₂/Ar) at –20°C in amber vials .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL can determine absolute configuration. For example, anomalous dispersion effects from bromine enhance phase determination. Refinement protocols should include hydrogen atom positioning via riding models and validation using R-factor convergence (<5% discrepancy). Compare derived torsion angles with DFT-optimized structures to resolve stereochemical conflicts .

Q. What strategies are effective in analyzing contradictory reactivity data (e.g., unexpected regioselectivity) in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., Heck vs. Suzuki coupling). Systematic analysis includes:

- Kinetic Studies : Vary catalyst loading (e.g., Pd(PPh₃)₄) and monitor intermediates via in situ IR.

- Computational Modeling : Use DFT (B3LYP/6-31G*) to compare transition-state energies for possible pathways.

- Isotopic Labeling : Introduce ¹³C at the β-position to track migratory insertion trends.

Cross-validate findings with crystallographic data on intermediates .

Q. How can hydrogen-bonding patterns in this compound crystals inform co-crystal engineering for improved bioavailability?

- Methodological Answer : Graph set analysis identifies recurring motifs (e.g., R₂²(8) rings between ester carbonyls and co-former amines). Utilize Mercury CSD software to map donor-acceptor distances and angles. Experimental validation involves slurry co-crystallization with pharmaceutically relevant partners (e.g., nicotinamide) and stability testing under accelerated conditions (40°C/75% RH) .

Q. What computational approaches are suitable for predicting the environmental fate or toxicity of this compound metabolites?

- Methodological Answer :

- QSAR Models : Train models using EPA EPI Suite™ with descriptors like logP and electrophilicity index.

- MD Simulations : Simulate hydrolysis pathways in aqueous environments (GROMACS, AMBER) to identify persistent intermediates.

- Docking Studies : Assess metabolite binding to biological targets (e.g., cytochrome P450) using AutoDock Vina.

Validate predictions with LC-MS/MS analysis of in vitro microsomal assays .

Data Analysis and Critical Evaluation

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?

- Methodological Answer : Discrepancies often stem from anharmonicity or solvent effects. Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to computed frequencies. Use polarizable continuum models (PCM) to simulate solvent interactions. Compare experimental IR in multiple solvents (e.g., CCl₄ vs. DMSO) to isolate environmental impacts .

Q. What statistical methods are appropriate for validating reproducibility in catalytic applications of this compound?

- Methodological Answer : Use ANOVA to compare yields across ≥3 independent trials. Apply Grubbs’ test to identify outliers. Report confidence intervals (95% CI) and RSD values. For time-course data, nonlinear regression (e.g., Michaelis-Menten kinetics) quantifies catalyst turnover rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.